molecular formula C9H11IN2O4 B1679529 Ropidoxuridine CAS No. 93265-81-7

Ropidoxuridine

Cat. No. B1679529
CAS RN: 93265-81-7
M. Wt: 338.1 g/mol
InChI Key: XIJXHOVKJAXCGJ-XLPZGREQSA-N
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Description

Synthesis Analysis

Ropidoxuridine is a thymidine kinase inhibitor and a DNA synthesis inhibitor . It was initially developed by Yale University .


Molecular Structure Analysis

Ropidoxuridine has a molecular formula of C9H11IN2O4 . Its average weight is 338.101 and its monoisotopic mass is 337.97635 . It belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides .


Chemical Reactions Analysis

Ropidoxuridine is metabolized to IUdR principally by hepatic aldehyde oxidase . It is used in combination with radiation therapy (RT) to treat brain tumors (glioblastoma), a deadly malignancy of the brain with no known cure .


Physical And Chemical Properties Analysis

Ropidoxuridine has a chemical formula of C9H11IN2O4 . Its average mass is 338.101 and its monoisotopic mass is 337.97635 .

Scientific Research Applications

Radiosensitizing Activity

Ropidoxuridine, an orally available 5-substituted 2-pyrimidinone-2'-deoxyribonucleoside analogue and prodrug of 5-iododeoxyuridine (IUdR), is noted for its radiosensitizing activity. This compound, when administered orally, is efficiently converted to IUdR by hepatic aldehyde oxidase. IUdR incorporates into DNA during replication, which sensitizes cells to ionizing radiation by increasing DNA strand breaks. This mechanism suggests its potential utility in enhancing the effectiveness of radiotherapy in cancer treatment. Notably, compared to IUdR, ropidoxuridine is associated with a lower toxicity profile and improved anti-tumor activity, making it a promising candidate for clinical use in oncology (Definitions, 2020).

Synergy with Antiproliferative Agents

Ropidoxuridine has been investigated for its synergistic potential with other anticancer agents. A study focusing on triple-negative breast cancer (TNBC), a subtype with poor prognosis and limited therapeutic targets, discovered strong synergy between ropidoxuridine and Alisertib (MLN8237). Alisertib is an inhibitor of Aurora A kinase and acts by impairing the assembly of a bipolar mitotic spindle, leading to cancer cell death. The combination of ropidoxuridine and Alisertib showed enhanced anti-proliferative activity and strong synergism in cell culture and in vivo models, indicating a potential for significant clinical implications in the treatment of TNBC (Rampurwala, Choudhary, & Burkard, 2016).

Potential in Targeted Delivery Systems

The development of targeted delivery systems is another area of interest in the application of ropidoxuridine. Studies on floxuridine, a related compound, have demonstrated the feasibility of enhancing transport and selective antiproliferative action through prodrug strategies. These strategies aim to improve physicochemical properties and selectivity while reducing undesirable toxicity effects. The findings from floxuridine research may provide insights into the development of similar approaches for ropidoxuridine, potentially enabling more effective and targeted cancer therapies (Landowski, Vig, Song, & Amidon, 2005).

Safety And Hazards

Ropidoxuridine is under investigation and has been used in clinical trials . In a phase I trial, dose-limiting toxicity was encountered at 1,800 mg every day, and the recommended phase II dose is 1,200 mg every day . The clinical use of IUdR is limited by administration issues and moreover, by dose-limiting bone marrow and gastrointestinal toxicities .

Future Directions

Ropidoxuridine is currently under investigation for use in treating patients with advanced gastrointestinal cancer . Shuttle Pharmaceuticals has submitted an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA) to support the next phase of development of Ropidoxuridine . The FDA is expected to provide Shuttle Pharma with its decision to proceed with the Phase II trial within approximately 30 days .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O4/c10-5-2-11-9(15)12(3-5)8-1-6(14)7(4-13)16-8/h2-3,6-8,13-14H,1,4H2/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJXHOVKJAXCGJ-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C=NC2=O)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C=NC2=O)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239353
Record name Ropidoxuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ropidoxuridine

CAS RN

93265-81-7
Record name IPdR
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93265-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ropidoxuridine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093265817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ropidoxuridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06485
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ropidoxuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROPIDOXURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HX21A3SQF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
T Kinsella, H Safran, S Wiersma, T DiPetrillo… - Clinical Cancer …, 2019 - AACR
Purpose: Iododeoxyuridine (IUdR) is a potent radiosensitizer; however, its clinical utility is limited by dose-limiting systemic toxicities and the need for prolonged continuous infusion. 5-…
Number of citations: 3 aacrjournals.org
CA Kunos, R Piekarz, JM Collins… - Cancer Chemotherapy and …, 2023 - Springer
… This case report discusses the clinical trial treatment of a patient with rectal adenocarcinoma by a new ropidoxuridine–capecitabine–radiotherapy combination. This case report is novel …
Number of citations: 5 link.springer.com
MM Rampurwala, A Choudhary, ME Burkard - Cancer Research, 2016 - AACR
… Conclusions and Future Directions: This study identifies and validates a novel synergy between Ropidoxuridine and Alisertib with a potential for significant clinical implications. We …
Number of citations: 0 aacrjournals.org
HS Delivered - Oncology Times, 2018 - journals.lww.com
… The drug, called 5-iodo-2-pyrimidinone-2’-deoxyribose (IPdR), or ropidoxuridine, has the advantage that patients can take it in capsule form, as opposed to intravenously. When the …
Number of citations: 0 journals.lww.com
A Philippidis - GEN Edge, 2022 - liebertpub.com
… “We believe we will need approximately $22 million in additional funding to complete Phase III clinical trials for Ropidoxuridine and approximately $30 million in additional funding to …
Number of citations: 1 www.liebertpub.com
TJ George, AJ Franke, AB Chakravarthy, P Das… - Cancer, 2019 - Wiley Online Library
Colorectal cancer (CRC) represents a major public health problem as the second leading cause of cancer‐related mortality in the United States. Of an estimated 140,000 newly …
MR Cohen - Hospital Pharmacy, 2006 - journals.sagepub.com
These medication errors have occurred in health care facilities at least once. They will happen again—perhaps where you work. Through education and alertness of personnel and …
Number of citations: 7 journals.sagepub.com
DM Edwards, C Speers, DR Wahl - Seminars in Radiation Oncology, 2022 - Elsevier
Radiation therapy (RT) is a critical treatment for many cancers, yet radiation resistance can limit its efficacy. Indeed, despite the survival advantage often conferred by RT, local …
Number of citations: 3 www.sciencedirect.com
S Fichtner-Feigl - Visceral Medicine, 2020 - karger.com
… endothelial growth factor inhibition to decrease angiogenesis, poly (adenosine diphosphate-ribose) polymerase inhibition to block DNA repair mechanisms, and ropidoxuridine to …
Number of citations: 6 karger.com
J Liu, H Ren, T Tang, J Wang, J Fang, C Huang… - ACS …, 2023 - ACS Publications
Biocatalysis can be defined as the use of isolated enzymes or enzymes inside cells to convert substrates into products. The term “biocatalysis” is often used in modern organic synthesis …
Number of citations: 2 pubs.acs.org

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